molecular formula C12H17F3N2O B1649006 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine CAS No. 801190-26-1

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Cat. No.: B1649006
CAS No.: 801190-26-1
M. Wt: 262.27 g/mol
InChI Key: OBIZVGDSBJAAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine (CAS: 801190-26-1) is a tertiary amine derivative characterized by a trifluoromethyl-substituted phenoxy group linked to a dimethylaminopropyl chain. Its structure combines a polar aromatic system with a flexible alkylamine moiety, making it a candidate for pharmaceutical intermediates or functional additives in materials science . The compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 3-(N,N-dimethylamine)propylamine and halogenated aromatic precursors . Suppliers such as LEAP CHEM CO., LTD.

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-9-4-5-11(16)10(8-9)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZVGDSBJAAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Amino-3-(Trifluoromethyl)Phenol

The most common route involves reacting 4-amino-3-(trifluoromethyl)phenol with 3-chloro-N,N-dimethylpropan-1-amine under basic conditions.
Procedure :

  • Step 1 : Dissolve 4-amino-3-(trifluoromethyl)phenol (1 eq) in dimethyl sulfoxide (DMSO) with potassium hydroxide (3 eq) at 80–100°C for 1 hour.
  • Step 2 : Add 3-chloro-N,N-dimethylpropan-1-amine (1.2 eq) and stir at 100°C for 10–20 hours.
  • Workup : Extract with toluene, wash with brine, and purify via vacuum distillation or recrystallization.
    Yield : 70–87%.

Mechanistic Insight :
The reaction proceeds via deprotonation of the phenol group by KOH, forming a phenoxide ion that attacks the electrophilic carbon of the chloroalkylamine. The trifluoromethyl group enhances the phenol’s acidity, facilitating this step.

Grignard Reagent-Mediated Synthesis

Formation of 3-(N,N-Dimethylamino)Propylmagnesium Chloride

This method, detailed in patents, utilizes Grignard chemistry to construct the propylamine backbone.
Procedure :

  • Step 1 : React 3-(N,N-dimethylamino)propyl chloride with magnesium in anhydrous toluene or THF to form the Grignard reagent.
  • Step 2 : Add trimethyl orthoformate (1.2 eq) to the Grignard reagent at reflux (80–110°C) for 4–20 hours.
  • Step 3 : Hydrolyze the intermediate with aqueous NH₄Cl and isolate via distillation.
    Yield : 53–75%.

Advantages :

  • Avoids harsh alkylation conditions.
  • Scalable for industrial production.

Reductive Amination of Ketone Intermediates

Synthesis via 3-Oxo Intermediate

A less common approach involves reductive amination of 3-(4-amino-3-(trifluoromethyl)phenoxy)propanal with dimethylamine.
Procedure :

  • Step 1 : Oxidize 3-(4-amino-3-(trifluoromethyl)phenoxy)propan-1-ol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
  • Step 2 : React the aldehyde with dimethylamine (2 eq) and sodium cyanoborohydride in methanol at 25°C for 12 hours.
    Yield : ~60%.

Limitations :

  • Lower yield due to competing side reactions.
  • Requires careful control of reducing conditions.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Reagents/Conditions Yield (%) Scalability Key Challenges
Nucleophilic Substitution KOH, DMSO, 100°C 70–87 High Purification of polar byproducts
Grignard Alkylation Mg, Toluene, Trimethyl orthoformate 53–75 Moderate Moisture sensitivity
Reductive Amination NaCNBH₃, MeOH, 25°C ~60 Low Over-reduction risks

Table 2: Optimized Reaction Parameters

Parameter Nucleophilic Substitution Grignard Method Reductive Amination
Temperature (°C) 100 80–110 25
Solvent DMSO Toluene/THF Methanol
Catalyst KOH None NaCNBH₃
Reaction Time (h) 10–20 4–20 12

Mechanistic and Practical Considerations

Role of Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group stabilizes the phenoxide intermediate, enhancing reactivity in nucleophilic substitution. However, it may hinder reduction steps due to its steric bulk.

Purification Challenges

  • Nucleophilic Route : Requires repeated toluene extractions to remove unreacted phenol.
  • Grignard Method : Sensitive to protic impurities; anhydrous conditions are critical.

Industrial-Scale Adaptations

Patent WO1994000416A1 highlights a cost-effective industrial process using DMSO and KOH, avoiding expensive catalysts. Key modifications include:

  • Recycling Solvents : DMSO is recovered via vacuum distillation.
  • Batch Optimization : 20–50 kg batches achieve 85% yield with minimal byproducts.

Chemical Reactions Analysis

Nucleophilic Reactions

The tertiary dimethylamine group participates in nucleophilic substitution and alkylation reactions. For example:

  • Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions (40–60°C, polar aprotic solvents).

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, with yields exceeding 75% in dichloromethane at 25°C.

Reaction Type Reagents/Conditions Products Yield
AlkylationMethyl iodide, DMF, 50°C, 6 hrsQuaternary ammonium iodide82%
AcylationAcetyl chloride, CH₂Cl₂, 25°C, 2 hrsN-Acetyl derivative78%

Acid-Base Reactions

The primary amine group (para to the trifluoromethyl substituent) demonstrates moderate basicity (pKa ≈ 8.2), enabling salt formation with mineral acids :

  • Hydrochloride Salt Formation : Reacts with HCl in ethanol to form a crystalline hydrochloride salt (m.p. 154–156°C) .

  • Sulfate Salt Formation : Forms stable sulfate salts under aqueous acidic conditions.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the -CF₃ group) undergoes regioselective substitution:

  • Nitration : At the meta position relative to the phenoxy group using HNO₃/H₂SO₄ at 0°C.

  • Halogenation : Selective bromination with Br₂/FeBr₃ yields mono-brominated products.

Redox Reactions

  • Oxidation : The tertiary amine is resistant to oxidation, but the primary amine can be oxidized to a nitroso derivative using H₂O₂/Fe³⁺.

  • Reduction : The nitroso intermediate is reducible to the corresponding hydroxylamine with NaBH₄.

Coupling Reactions

The amine group facilitates cross-coupling (e.g., Buchwald-Hartwig amination) with aryl halides, forming biaryl structures. For example:

  • Reaction with 4-bromotoluene using Pd(OAc)₂/Xantphos yields a coupled product with 68% efficiency.

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions (t₁/₂ = 12 hrs at pH 1 or 13).

  • Thermal Stability : Decomposes above 200°C, releasing trifluoromethylphenol and dimethylamine.

This compound’s reactivity profile underscores its utility in medicinal chemistry and agrochemical research, particularly for designing bioactive molecules with enhanced metabolic stability due to the -CF₃ group .

Scientific Research Applications

Medicinal Chemistry

TFMPA has shown potential in drug development due to its ability to modulate biological pathways. Its applications include:

  • Anticancer Research : Studies have indicated that compounds similar to TFMPA can inhibit cancer cell proliferation by targeting specific signaling pathways. The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their metabolic stability and bioavailability .
  • Neuropharmacology : TFMPA may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Its structural features suggest possible interactions with receptors involved in neurotransmission .

Materials Science

The compound's unique chemical properties allow it to be utilized in the development of advanced materials:

  • Polymer Synthesis : TFMPA can be used as a monomer in the synthesis of specialty polymers. Its trifluoromethyl group contributes to the thermal stability and chemical resistance of the resulting materials, which are critical for applications in coatings and adhesives .
  • Nanotechnology : Research is ongoing into using TFMPA derivatives in nanoparticle synthesis, where its functional groups can facilitate the attachment of other molecules, enhancing the properties of nanoparticles for drug delivery systems .

Environmental Science

TFMPA's potential applications extend to environmental studies:

  • Pollutant Detection : The compound can be incorporated into sensor technologies for detecting hazardous substances due to its reactivity with various environmental pollutants .
  • Bioremediation : Research is exploring the use of TFMPA in bioremediation processes, where it may help in degrading toxic compounds through microbial activity .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that TFMPA derivatives inhibited tumor growth in vitro, suggesting potential as an anticancer agent .
Study 2Polymer DevelopmentDeveloped a new polymer incorporating TFMPA that exhibited superior thermal stability compared to traditional polymers .
Study 3Environmental SensorsCreated a sensor using TFMPA that effectively detected low concentrations of heavy metals in water samples .

Mechanism of Action

The mechanism of action of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The phenoxypropyl chain provides additional flexibility and binding interactions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of N,N-dimethylaminopropyl-phenoxy derivatives. Key structural analogs include:

Compound Name Substituent Position (Trifluoromethyl) Functional Group Variations Key References
N,N-dimethyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine 2-position Phenyl instead of amino group at para position
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine 4-position Phenyl instead of amino group at para position
N-[3-(4-Amino-2-(trifluoromethyl)phenoxy)phenyl]-N,N-dimethylamine 2-position (trifluoromethyl); phenyl linker Additional phenyl ring in backbone
N-(3-(dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide Sulfonamide group replacing phenoxy Sulfonamide as electron-withdrawing group
  • Trifluoromethyl Position : The 3-position in the target compound (vs. 2- or 4- in analogs) alters electronic and steric properties. The 3-substituent may enhance metabolic stability compared to 2- or 4-substituted isomers, as the trifluoromethyl group’s electron-withdrawing effect influences aromatic ring reactivity .

Biological Activity

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine, with the molecular formula C₁₂H₁₇F₃N₂O and CAS Number 801190-26-1, is a bioactive small molecule known for its potential therapeutic applications. This compound has garnered interest due to its structural features that suggest possible interactions with biological systems, particularly in the context of drug development and medicinal chemistry.

  • Molecular Weight : 262.28 g/mol
  • Storage Conditions : Room temperature
  • Hazards : Classified as an irritant .

The biological activity of this compound is primarily linked to its ability to modulate various signaling pathways within cells. The presence of the trifluoromethyl group and the amino moiety suggests that this compound may interact with specific receptors or enzymes, influencing cellular processes such as proliferation, apoptosis, and differentiation.

In Vitro Studies

Recent studies have explored the compound's cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against human liver HepG2 cells, indicating its potential as an anticancer agent. The compound's efficacy was evaluated using MTT assays, which revealed dose-dependent inhibition of cell viability .

Comparative Efficacy

A comparative analysis of this compound against other known anticancer agents showed promising results:

Compound NameIC50 (µM)Cell Line
This compound15HepG2
Cisplatin10HepG2
Doxorubicin5MCF-7

This table illustrates that while this compound is less potent than doxorubicin in MCF-7 cells, it shows comparable activity to cisplatin in HepG2 cells .

Case Studies

Case Study 1: Anticancer Activity in Animal Models

In a recent animal study, BalbC mice were treated with varying doses of this compound. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed that treated tumors exhibited increased apoptosis rates, suggesting that the compound effectively induces cell death in malignant tissues .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that after administration, the compound reached peak plasma concentrations within 30 minutes. Metabolic stability tests indicated that this compound is resistant to rapid degradation by liver microsomes, which enhances its potential for therapeutic use .

Q & A

Q. What are the key considerations for synthesizing N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine?

Answer: Synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Reacting 4-amino-3-(trifluoromethyl)phenol with a propyl linker (e.g., 1,3-dibromopropane) under basic conditions to form the phenoxypropyl intermediate.
  • Dimethylamine coupling : Introducing dimethylamine via reductive amination or alkylation, using catalysts like Pd/C or NaBH3_3CN to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate the product, with monitoring by TLC or HPLC for purity (>95%) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the propyl linker, dimethylamino group, and trifluoromethyl substitution. 19^{19}F NMR can verify the CF3_3 group’s integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, though challenges arise due to the compound’s flexibility .

Q. How is the compound screened for initial biological activity?

Answer:

  • In vitro assays : Test against enzyme targets (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays. IC50_{50} values are determined via dose-response curves .
  • Cell-based assays : Evaluate cytotoxicity (via MTT assay) and cellular uptake in relevant cell lines (e.g., cancer or neuronal models) .

Q. What are common challenges in purifying this compound, and how are they addressed?

Answer:

  • Hydrophobicity : The trifluoromethyl group increases lipophilicity, requiring reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
  • Amine reactivity : Use of inert atmospheres (N2_2) during synthesis to prevent oxidation of the dimethylamino group .

Q. How is the compound’s stability assessed under varying conditions?

Answer:

  • Forced degradation studies : Exposure to heat (40–80°C), light (ICH Q1B guidelines), and pH extremes (1–13) to identify degradation products via LC-MS .
  • Storage recommendations : Lyophilized storage at -20°C in amber vials to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. What mechanistic insights guide the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to hydrophobic pockets (via CF3_3) and hydrogen bonding (via the amino group). Validation through mutagenesis studies (e.g., alanine scanning) .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) and affinity (KD_D) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

  • Modifying substituents : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO2_2) to tune potency.
  • Linker variation : Adjust the propyl chain length or rigidity (e.g., cyclopropane) to improve target engagement .
  • Bioisosteres : Substitute the dimethylamino group with morpholine or piperazine to enhance solubility .

Q. How should researchers resolve contradictions in bioassay data (e.g., varying IC50_{50}50​ values)?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR alongside enzyme assays) .
  • Compound integrity : Re-test purity via LC-MS to rule out degradation artifacts .

Q. What computational tools predict the compound’s physicochemical properties and ADMET profile?

Answer:

  • ACD/Labs Percepta : Predicts logP, pKa_a, and solubility. The CF3_3 group lowers solubility but enhances membrane permeability .
  • SwissADME : Estimates bioavailability (Lipinski’s Rule of 5) and cytochrome P450 interactions .

Q. What strategies identify metabolic pathways and degradation products?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
  • Stable isotope labeling : Track metabolic fate using 13^{13}C-labeled propyl linkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.